molecular formula C22H27ClFN3O B5891364 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5891364
M. Wt: 403.9 g/mol
InChI Key: LCPYKPQALGGKOA-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a common scaffold in many bioactive molecules, and is functionalized with a chlorofluorophenyl group and a methyl(phenyl)aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorofluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the methyl(phenyl)aminoethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological targets can be studied to understand its potential as a therapeutic agent.

    Medicine: It may have potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide involves its interaction with specific

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(N-methylanilino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN3O/c1-26(18-6-3-2-4-7-18)15-12-25-22(28)17-10-13-27(14-11-17)16-19-20(23)8-5-9-21(19)24/h2-9,17H,10-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYKPQALGGKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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